molecular formula C16H14N4O B12591148 N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)pyridine-2-carboxamide CAS No. 645418-13-9

N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)pyridine-2-carboxamide

Cat. No.: B12591148
CAS No.: 645418-13-9
M. Wt: 278.31 g/mol
InChI Key: SZFIOCRDMCEMQJ-UHFFFAOYSA-N
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Description

N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)pyridine-2-carboxamide is a heterocyclic compound that features a pyrazole ring fused with a pyridine ring. This compound is of significant interest in organic and medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)pyridine-2-carboxamide typically involves the reaction of 5-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid with 2-aminopyridine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)pyridine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)pyridine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways involved in inflammation and cancer progression .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-phenyl-1H-pyrazol-4-yl)pyridine-2-carboxamide
  • N-(5-methyl-1H-pyrazol-4-yl)pyridine-2-carboxamide
  • N-(3-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide

Uniqueness

N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)pyridine-2-carboxamide is unique due to the presence of both a methyl group and a phenyl group on the pyrazole ring, which can influence its reactivity and biological activity. This structural uniqueness makes it a valuable compound for further research and development .

Properties

CAS No.

645418-13-9

Molecular Formula

C16H14N4O

Molecular Weight

278.31 g/mol

IUPAC Name

N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)pyridine-2-carboxamide

InChI

InChI=1S/C16H14N4O/c1-11-14(18-16(21)13-9-5-6-10-17-13)15(20-19-11)12-7-3-2-4-8-12/h2-10H,1H3,(H,18,21)(H,19,20)

InChI Key

SZFIOCRDMCEMQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C2=CC=CC=C2)NC(=O)C3=CC=CC=N3

Origin of Product

United States

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